Cas no 58004-79-8 (2-Bromo-1-(pyrimidin-5-yl)ethanone)
2-Bromo-1-(pyrimidin-5-yl)ethanone Chemical and Physical Properties
Names and Identifiers
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- 2-Bromo-1-(pyrimidin-5-yl)ethanone
- 2-Bromo-1-(5-Pyrimidinyl)Ethanone
- 2-BROMO-1-(5-PYRIMIDINYL)-ETHANONE
- 2-bromo-1-pyrimidin-5-ylethanone
- AKOS015891583
- AS-50044
- 5-Bromoacetylpyrimidine
- Ethanone,2-bromo-1-(5-pyrimidinyl)-
- 58004-79-8
- Ethanone, 2-bromo-1-(5-pyrimidinyl)-
- CJAIWSTYYPAPIG-UHFFFAOYSA-N
- AMY26873
- 2-Bromo-1-(pyrimidin-5-yl)ethan-1-one
- O10670
- SB59300
- SCHEMBL7506719
- DB-072400
- DTXSID40574033
-
- MDL: MFCD13172978
- Inchi: 1S/C6H5BrN2O/c7-1-6(10)5-2-8-4-9-3-5/h2-4H,1H2
- InChI Key: CJAIWSTYYPAPIG-UHFFFAOYSA-N
- SMILES: BrCC(C1=CN=CN=C1)=O
Computed Properties
- Exact Mass: 199.95853g/mol
- Monoisotopic Mass: 199.95853g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 123
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 42.8Ų
2-Bromo-1-(pyrimidin-5-yl)ethanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM165417-1g |
2-Bromo-1-(pyrimidin-5-yl)ethanone |
58004-79-8 | 95% | 1g |
$1169 | 2021-08-05 | |
| Chemenu | CM165417-1g |
2-Bromo-1-(pyrimidin-5-yl)ethanone |
58004-79-8 | 95% | 1g |
$1251 | 2023-02-17 | |
| eNovation Chemicals LLC | Y0985539-1g |
2-bromo-1-(pyrimidin-5-yl)ethanone |
58004-79-8 | 95% | 1g |
$1150 | 2025-02-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1068164-100mg |
2-Bromo-1-(pyrimidin-5-yl)ethanone |
58004-79-8 | 95% | 100mg |
¥3733.00 | 2024-05-08 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1068164-250mg |
2-Bromo-1-(pyrimidin-5-yl)ethanone |
58004-79-8 | 95% | 250mg |
¥6222.00 | 2024-05-08 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1068164-1g |
2-Bromo-1-(pyrimidin-5-yl)ethanone |
58004-79-8 | 95% | 1g |
¥11614.00 | 2024-05-08 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ0264-100.0mg |
2-Bromo-1-(pyrimidin-5-yl)ethanone |
58004-79-8 | 68% | 100.0mg |
¥1941.0000 | 2025-04-11 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ0264-250.0mg |
2-Bromo-1-(pyrimidin-5-yl)ethanone |
58004-79-8 | 68% | 250.0mg |
¥3102.0000 | 2025-04-11 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ0264-500.0mg |
2-Bromo-1-(pyrimidin-5-yl)ethanone |
58004-79-8 | 68% | 500.0mg |
¥5161.0000 | 2025-04-11 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ0264-1.0g |
2-Bromo-1-(pyrimidin-5-yl)ethanone |
58004-79-8 | 68% | 1.0g |
¥7742.0000 | 2025-04-11 |
2-Bromo-1-(pyrimidin-5-yl)ethanone Suppliers
2-Bromo-1-(pyrimidin-5-yl)ethanone Related Literature
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
Additional information on 2-Bromo-1-(pyrimidin-5-yl)ethanone
2-Bromo-1-(pyrimidin-5-yl)ethanone: A Comprehensive Overview
The compound 2-Bromo-1-(pyrimidin-5-yl)ethanone, identified by the CAS number 58004-79-8, is a significant molecule in the field of organic chemistry. This compound has garnered attention due to its unique structural properties and potential applications in various scientific domains. The molecule consists of a pyrimidine ring, a bromine atom, and a ketone group, making it a versatile building block for further chemical modifications.
Recent studies have highlighted the role of 2-Bromo-1-(pyrimidin-5-yl)ethanone in medicinal chemistry. Researchers have explored its ability to act as a precursor in the synthesis of bioactive compounds. For instance, the bromine atom in the molecule serves as an excellent leaving group, enabling nucleophilic substitutions that can lead to the formation of diverse derivatives. These derivatives have shown promise in targeting various biological pathways, making them potential candidates for drug development.
The pyrimidine ring in 2-Bromo-1-(pyrimidin-5-yl)ethanone contributes significantly to its chemical reactivity and stability. Pyrimidine derivatives are well-known for their ability to engage in hydrogen bonding and π–π interactions, which are crucial for molecular recognition and binding in biological systems. This property has been exploited in the design of inhibitors for enzyme targets, such as kinases and proteases, which are implicated in diseases like cancer and neurodegenerative disorders.
In addition to its medicinal applications, 2-Bromo-1-(pyrimidin-5-yl)ethanone has found utility in materials science. The compound's ability to undergo various coupling reactions has made it a valuable intermediate in the synthesis of advanced materials, including polymers and coordination complexes. Recent advancements in click chemistry have further expanded its applicability, enabling the rapid construction of complex molecular architectures.
The synthesis of 2-Bromo-1-(pyrimidin-5-yl)ethanone typically involves multi-step procedures that emphasize precision and control over stereochemistry. One common approach involves the bromination of a pyrimidine derivative followed by ketone formation through oxidation or condensation reactions. These methods have been optimized to achieve high yields and purity, ensuring the compound's reliability as a starting material for downstream applications.
From an environmental standpoint, researchers have investigated the biodegradability and toxicity profiles of 2-Bromo-1-(pyrimidin-5-yl)ethanone. Studies suggest that under specific conditions, the compound can undergo enzymatic degradation, reducing its persistence in ecosystems. However, further research is needed to fully understand its environmental impact and develop strategies for safe handling and disposal.
In conclusion, 2-Bromo-1-(pyrimidin-5-yl)ethanone stands out as a versatile and valuable compound with diverse applications across multiple disciplines. Its unique chemical properties, combined with recent advancements in synthetic methodologies and biological applications, position it as a key player in future scientific endeavors. As research continues to uncover new potentials for this compound, its role in advancing medicine and materials science is expected to grow significantly.
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